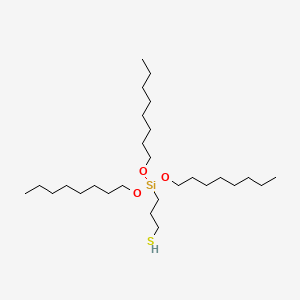
3-(Tris(octyloxy)silyl)propanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tris(octyloxy)silyl)propanethiol is an organosilicon compound with the molecular formula C27H58O3SSi and a molecular weight of 490.898 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to a propyl chain, which is further connected to a silicon atom bonded to three octyloxy groups. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tris(octyloxy)silyl)propanethiol typically involves the reaction of 3-mercaptopropyltrimethoxysilane with octanol in the presence of a catalyst. The reaction proceeds through the substitution of methoxy groups with octyloxy groups, resulting in the formation of the desired product . The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Acidic or basic catalyst, such as hydrochloric acid or sodium hydroxide
Solvent: Organic solvents like toluene or hexane
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The process involves continuous monitoring and optimization to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tris(octyloxy)silyl)propanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alcohols or other nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Silanes
Substitution: Alkoxy-substituted silanes
Applications De Recherche Scientifique
3-(Tris(octyloxy)silyl)propanethiol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-(Tris(octyloxy)silyl)propanethiol involves the interaction of its thiol group with various molecular targets. The thiol group can form covalent bonds with metal ions, proteins, and other biomolecules, leading to the formation of stable complexes . The silicon atom, bonded to octyloxy groups, enhances the compound’s hydrophobicity and stability, making it suitable for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Mercaptopropyltrimethoxysilane
- 3-Mercaptopropyltriethoxysilane
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
Compared to similar compounds, 3-(Tris(octyloxy)silyl)propanethiol offers enhanced hydrophobicity and stability due to the presence of octyloxy groups. This makes it particularly useful in applications requiring water resistance and long-term stability .
Propriétés
Numéro CAS |
94291-66-4 |
|---|---|
Formule moléculaire |
C27H58O3SSi |
Poids moléculaire |
490.9 g/mol |
Nom IUPAC |
3-trioctoxysilylpropane-1-thiol |
InChI |
InChI=1S/C27H58O3SSi/c1-4-7-10-13-16-19-23-28-32(27-22-26-31,29-24-20-17-14-11-8-5-2)30-25-21-18-15-12-9-6-3/h31H,4-27H2,1-3H3 |
Clé InChI |
WEPFXPXOMFVBDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCO[Si](CCCS)(OCCCCCCCC)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


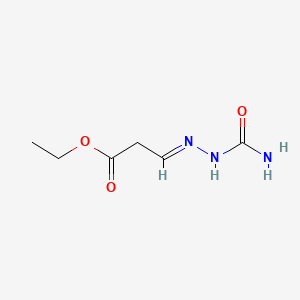
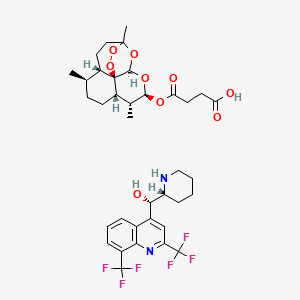

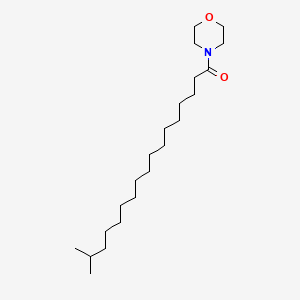
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)

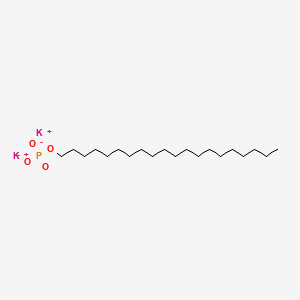
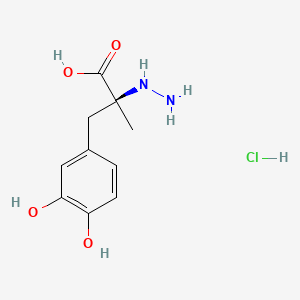

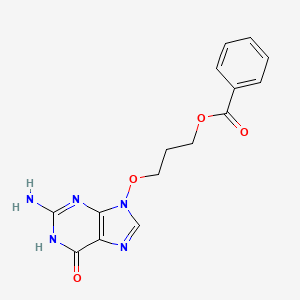
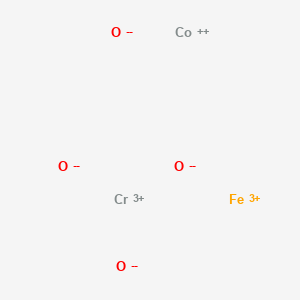
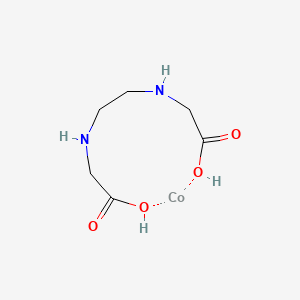
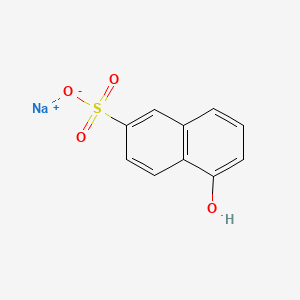
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
